molecular formula C19H32O8 B13732504 Ascleposide D

Ascleposide D

Cat. No.: B13732504
M. Wt: 388.5 g/mol
InChI Key: JFOUWNPMOCKCRW-REEFUKRJSA-N
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Description

Ascleposide D is a naturally occurring cardenolide, a type of steroid that is known for its potent biological activities. It is primarily found in certain plant species and has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ascleposide D involves multiple steps, starting from basic organic compoundsThe reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. extraction from natural sources remains a viable method. This involves harvesting the plant material, followed by solvent extraction and purification processes such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ascleposide D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its role in plant defense mechanisms.

    Medicine: Shows promise as an anticancer agent, particularly in the treatment of castration-resistant prostate cancer.

Mechanism of Action

The mechanism of action of Ascleposide D involves its interaction with specific molecular targets:

    Molecular Targets: Sodium-potassium adenosine triphosphatase and tubulin.

    Pathways Involved: this compound induces the internalization of sodium-potassium adenosine triphosphatase, leading to the disruption of ion homeostasis.

Comparison with Similar Compounds

Ascleposide D is unique among cardenolides due to its specific structure and biological activity. Similar compounds include:

Uniqueness: this compound stands out due to its dual mechanism of action involving both sodium-potassium adenosine triphosphatase internalization and tubulin acetylation, making it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C19H32O8

Molecular Weight

388.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3S,5R,8R)-8-[(E,3R)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h4-5,10-17,20-24H,6-9H2,1-3H3/b5-4+/t10-,11+,12-,13-,14-,15+,16-,17-,18-,19-/m1/s1

InChI Key

JFOUWNPMOCKCRW-REEFUKRJSA-N

Isomeric SMILES

C[C@H](/C=C/[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O

Canonical SMILES

CC(C=CC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C)O

Origin of Product

United States

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